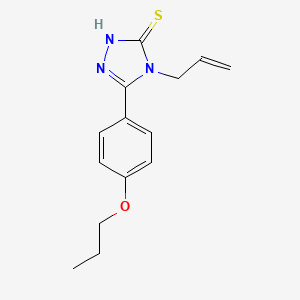

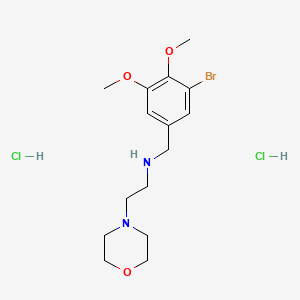

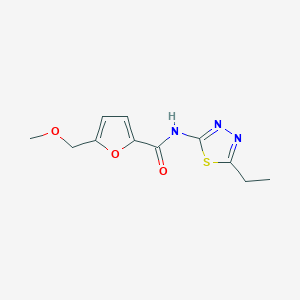

![molecular formula C16H24N4O B4625475 2-[1-(3-甲基丁基)-1,2-二氢[1,3,5]三嗪并[1,2-a]苯并咪唑-3(4H)-基]乙醇](/img/structure/B4625475.png)

2-[1-(3-甲基丁基)-1,2-二氢[1,3,5]三嗪并[1,2-a]苯并咪唑-3(4H)-基]乙醇

描述

This compound falls under the category of benzimidazole derivatives, known for their diverse biological activities and pharmaceutical applications. The molecule's structure incorporates elements of triazine and benzimidazole rings, indicating a potential for varied chemical behaviors and interactions.

Synthesis Analysis

The synthesis of related dihydro[1,3,5]triazino[1,2-a]benzimidazoles can be achieved through ruthenium-catalyzed reactions from alcohols and guanidines. Ming et al. (2018) demonstrated an efficient synthesis of tri-substituted 1,3,5-triazinones and substituted dihydro[1,3,5]triazino[1,2-a]benzimidazoles under mild conditions, highlighting the versatility of ruthenium catalysts in forming these complex heterocycles (Ming, Xie, Cui, & Zhang, 2018).

Molecular Structure Analysis

Hranjec et al. (2012) described the crystal structure determination of novel 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles, providing insight into the molecular conformation and tautomeric forms of similar compounds in the solid state. The study detailed hydrogen bonding patterns and molecular delocalization within the dihydro[1,3,5]triazino[1,2-a]benzimidazole moiety (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Chemical Reactions and Properties

The chemical behavior of triazine and benzimidazole derivatives includes various reactions under photochemical conditions, as investigated by Nagy et al. (1988). These reactions can lead to reductions, ring contractions, and dehydrogenations, demonstrating the reactive nature of triazine-containing compounds under specific conditions (Nagy, Nyitrai, Kolonits, Lempert, Gergely, Párkányi, & Kălmăn, 1988).

Physical Properties Analysis

The synthesis and characterization of related compounds, such as those by Dolzhenko and Chui (2006), shed light on the regiochemistry and tautomeric preferences in the solid and solution phases. These studies contribute to understanding the physical properties, such as solubility and crystallinity, of similar benzimidazole and triazine derivatives (Dolzhenko & Chui, 2006).

Chemical Properties Analysis

Research on the antiproliferative activity and structural analysis of 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles provides insights into the chemical properties of these compounds. Hranjec et al. (2012) demonstrated the potential biological activities and highlighted the structural features responsible for these properties, indicating the chemical reactivity and interaction capabilities of the benzimidazole and triazine cores (Hranjec, Pavlović, & Karminski-Zamola, 2012).

科学研究应用

合成和化学性质

合成与三嗪、苯并咪唑及其衍生物相关的化合物新结构一直是人们关注的课题,因为它们在包括制药、材料科学和化学分析在内的各个领域具有潜在的应用。例如,通过一条新途径合成稠合咪唑的细节,提供了对这些化合物的结构多功能性的见解 (Molina, Lorenzo, & Aller, 1989)。类似地,新型2-(1,2,3-三唑-4-基)-4,5-二氢-1H-吡唑-1-基)噻唑的合成和表征展示了三唑和吡唑骨架可以实现的多种化学反应和产物 (Kariuki 等人,2022)。

抗菌和抗增殖活性

含有苯并咪唑和三嗪结构的化合物已被评估其抗菌和抗增殖特性,表明其潜在的治疗应用。例如,苯并咪唑、苯并恶唑和苯并噻唑衍生物对各种细菌和真菌菌株表现出优异的广谱抗菌活性 (Padalkar 等人,2014)。另一项研究合成了新型2-氨基-4-芳基-4,10-二氢[1,3,5]三嗪并[1,2-a]苯并咪唑,证明了它们在体外对几种人类癌细胞系的抗增殖活性,表明它们具有作为抗肿瘤剂的潜力 (Hranjec, Pavlović, & Karminski-Zamola, 2012)。

分析和环境应用

相关化合物的化学性质也已用于分析和环境应用。例如,验证HPLC方法同时定量测定化妆品中的紫外线过滤剂表明,类似化合物在确保产品安全性和有效性方面具有分析效用 (Nyeborg, Pissavini, Lemasson, & Doucet, 2010)。此外,使用1-己基-3-甲基咪唑双(三氟甲基磺酰基)酰亚胺从水中提取醇类突出了采用某些化学结构以实现更高效和更绿色的分离过程的潜在环境效益 (Chapeaux 等人,2008)。

属性

IUPAC Name |

2-[1-(3-methylbutyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-3-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O/c1-13(2)7-8-19-11-18(9-10-21)12-20-15-6-4-3-5-14(15)17-16(19)20/h3-6,13,21H,7-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPBBEJKTCUJLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1CN(CN2C1=NC3=CC=CC=C32)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(3-methylbutyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

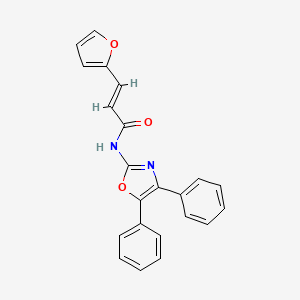

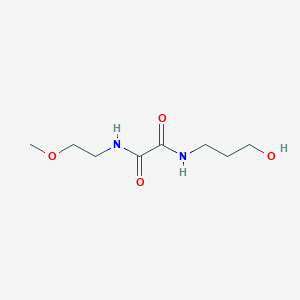

![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B4625393.png)

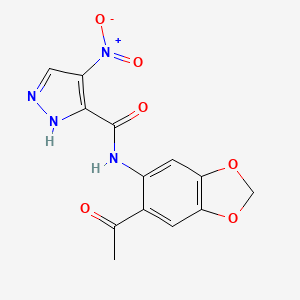

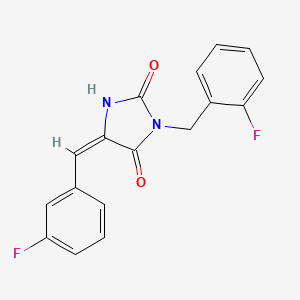

![3-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-5-ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4625422.png)

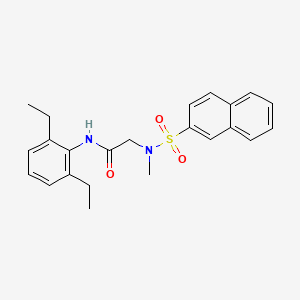

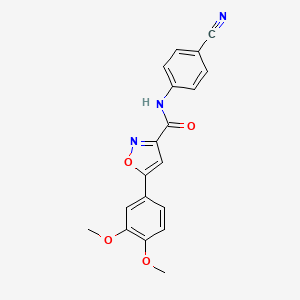

![1-[(4,5-dimethyl-2-thienyl)carbonyl]-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4625444.png)

![2-[4-chloro-3-(trifluoromethyl)phenyl]-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4625467.png)

![[3-(4-morpholinyl)propyl][3-(2-pyrimidinyloxy)benzyl]amine dihydrochloride](/img/structure/B4625503.png)